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molecular formula C11H12BrCl2NO3 B8416239 1-(5-Bromopentyloxy)-2,6-dichloro-4-nitrobenzene

1-(5-Bromopentyloxy)-2,6-dichloro-4-nitrobenzene

Cat. No. B8416239
M. Wt: 357.02 g/mol
InChI Key: ZSUJHABEZFIQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04906634

Procedure details

In a manner similar to Preparation 40 react 1,5-dibromopentane with 2,6-dichloro-4-nitrophenol to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][Br:7].[Cl:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[C:11]([Cl:18])[C:10]=1[OH:19]>>[Br:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][O:19][C:10]1[C:11]([Cl:18])=[CH:12][C:13]([N+:15]([O-:17])=[O:16])=[CH:14][C:9]=1[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 40

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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